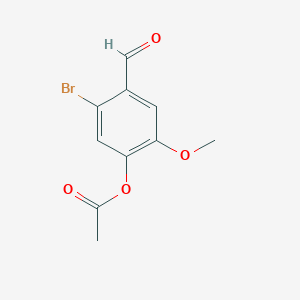

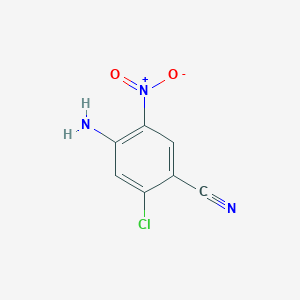

4-Amino-2-chloro-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-chloro-5-nitrobenzonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties are of interest for developing novel compounds and understanding chemical behavior.

Synthesis Analysis

The synthesis of related 2-aminobenzonitriles can involve processes such as nitrosation reactions followed by C-C bond cleavage of arylindoles, indicating potential pathways for synthesizing 4-Amino-2-chloro-5-nitrobenzonitrile (Chen et al., 2018).

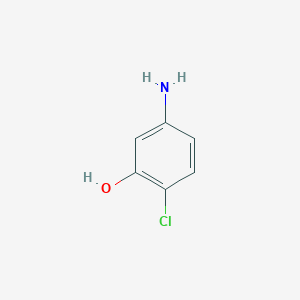

Molecular Structure Analysis

The vibrational analysis of a similar compound, 4-chloro-3-nitrobenzonitrile, through quantum chemical calculations, provides insights into the molecular structure, highlighting the importance of harmonic and anharmonic vibrational frequencies (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Properties

Research on related compounds, such as the reactivity of nitrobenzonitriles with nucleophiles and the influence of substituents on reaction pathways, offers valuable information on the chemical reactions and properties that 4-Amino-2-chloro-5-nitrobenzonitrile may undergo (Chugunova et al., 2021).

Physical Properties Analysis

The study of crystal structures and packing of similar aminobenzonitriles provides data on physical properties such as crystal lattice parameters, which are crucial for understanding the material characteristics of 4-Amino-2-chloro-5-nitrobenzonitrile (Heine et al., 1994).

Chemical Properties Analysis

The examination of the structure and reactivity of nitrobenzonitriles, including studies on hydrogen bonding and the effects of substituents on chemical behavior, sheds light on the chemical properties of 4-Amino-2-chloro-5-nitrobenzonitrile (Glidewell et al., 2002).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

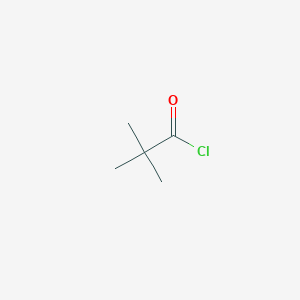

4-Amino-2-chloro-5-nitrobenzonitrile has been studied in various chemical synthesis processes and reactions. For example, Wilshire (1967) explored its analog, 2-Fluoro-5-nitrobenzonitrile, in reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the magnetic resonance spectra of the resultant derivatives (Wilshire, 1967). Additionally, Koprivova and Červený (2008) studied the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst, revealing the influence of the nitro group's position on the course of hydrogenation (Koprivova & Červený, 2008).

Pharmaceutical Synthesis

In the pharmaceutical industry, compounds like 4-Amino-2-chloro-5-nitrobenzonitrile are used in the synthesis of drugs. Jin et al. (2005) demonstrated its role in the synthesis of Gefitinib, a cancer treatment drug, showcasing its importance in the development of novel pharmaceuticals (Jin et al., 2005).

Antimalarial and Antibacterial Effects

Research has also explored the antimalarial and antibacterial properties of derivatives of nitrobenzonitriles. Elslager et al. (1978) studied a series of quinazolines derived from 5-chloro-2-nitrobenzonitrile, revealing their potential as folate antagonists with antimalarial and antibacterial effects (Elslager et al., 1978).

Catalytic Applications

The compound's derivatives are also useful in catalysis. Kimura et al. (2012) utilized 2-amino-5-nitrobenzonitrile in a tungstate-catalyzed process for the chemical fixation of CO2, demonstrating its role in catalytic applications related to environmental chemistry (Kimura et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s commonly used as an organic reagent , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Amino-2-chloro-5-nitrobenzonitrile . For instance, it’s recommended to store the compound in a dark place at room temperature .

Propiedades

IUPAC Name |

4-amino-2-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNOBTKJPANVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

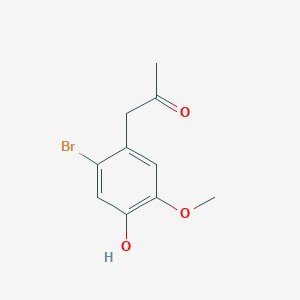

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)